1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
COX-2 Inhibitors Synthesis
1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol has been utilized in the synthesis of compounds with potential as COX-2 inhibitors. Patel et al. (2004) explored the use of 4,5-Diaryl-1H-pyrazole-3-ol, a related compound, in creating several classes of compounds for this purpose, highlighting its versatility in medicinal chemistry applications (Patel, Bell, Majest, Henry, & Kolasa, 2004).
HPPD Inhibitors
He et al. (2019) reported the synthesis of HPPD inhibitors using a pyrazole-isoindoline-1,3-dione hybrid structure, which includes a derivative of 1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol. This research indicates its potential use in developing herbicides for weed control, showcasing its agricultural applications (He, Dong, Lin, Wang, Li, Zheng, Chen, Hao, Yang, & Yang, 2019).
Antioxidant and Anti-Inflammatory Activity
Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the compound's potential in pharmacological applications, particularly in managing inflammation and oxidative stress (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antimicrobial and Anticancer Activities
Cadena-Cruz et al. (2021) explored the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives and their potential in antimicrobial and anticancer activities. Their findings suggest that compounds derived from 1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol could be valuable in cancer treatment and infection control (Cadena-Cruz, Guamán-Ortiz, Romero-Benavides, Bailón-Moscoso, Murillo-Sotomayor, Ortiz-Guamán, & Heredia-Moya, 2021).
Safety And Hazards
properties
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-8-13-14(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXNOQALBKFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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